3-(4-Bromophenyl)-2-chloroquinoline

MAO-B Enzyme Inhibition Neuropharmacology

This dual-halogenated quinoline provides orthogonal reactivity (Cl for nucleophilic substitution, Br for cross-coupling), a defined MAO-B inhibition IC50 (209 nM), and a high XLogP (5.5) for permeability studies. Its unique substitution pattern ensures specific biological and synthetic utility not found in mono-halogenated analogs. Ideal for building diverse libraries and chemical probes.

Molecular Formula C15H9BrClN
Molecular Weight 318.59 g/mol
CAS No. 85274-82-4
Cat. No. B1338840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-chloroquinoline
CAS85274-82-4
Molecular FormulaC15H9BrClN
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
InChIKeyJMTQNXSNEIWRCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-2-chloroquinoline (CAS 85274-82-4): Procurement and Technical Overview


3-(4-Bromophenyl)-2-chloroquinoline (CAS 85274-82-4) is a halogenated heterocyclic compound belonging to the quinoline class, defined by a quinoline core with a 4-bromophenyl substituent at the 3-position and a chlorine atom at the 2-position . This specific substitution pattern distinguishes it from other quinoline derivatives and imparts unique physicochemical properties , including a calculated XLogP of 5.5 [1] and a topological polar surface area of 12.9 Ų [1], making it a valuable synthetic intermediate and a scaffold for biological screening in medicinal chemistry research .

Why Generic Substitution Fails: The Specificity of 3-(4-Bromophenyl)-2-chloroquinoline


Generic substitution among halogenated quinoline analogs is precluded due to the critical influence of the specific substitution pattern on both reactivity and biological activity. The presence and position of halogen atoms on the quinoline scaffold (e.g., 2-chloro vs. 4-chloro, or 3-(4-bromophenyl) vs. other aryl groups) dictate molecular geometry, electronic distribution, and lipophilicity . These factors directly impact a compound's ability to engage with biological targets , as evidenced by the specific enzyme inhibition profiles reported for this compound [1]. Furthermore, the dual-halogenated nature of 3-(4-Bromophenyl)-2-chloroquinoline provides a unique, orthogonal reactivity handle for further chemical diversification, a feature not replicable by simpler mono-halogenated or differently substituted analogs .

Quantitative Evidence Guide: Differentiating 3-(4-Bromophenyl)-2-chloroquinoline from Analogs


MAO-B Inhibition Potency: A Differentiated Profile from 4-Chloro Analogs

The compound exhibits measurable inhibition of rat monoamine oxidase B (MAO-B). A specific IC50 value of 209 nM has been reported for this target in rat brain mitochondrial homogenate [1]. This contrasts with the structurally related analog, 2-(4-Bromophenyl)-4-chloroquinoline (CAS 103914-54-1), for which MAO-B inhibition data is not reported, and class-level evidence suggests activity is highly dependent on the position of the chlorine substituent . While a direct head-to-head comparison is unavailable, the presence of quantifiable target engagement for 3-(4-Bromophenyl)-2-chloroquinoline provides a defined data point for this specific substitution pattern, supporting its selection for MAO-B related studies.

MAO-B Enzyme Inhibition Neuropharmacology

Urokinase Inhibition: A Documented Activity with Relevance to Cancer Research

This compound has been identified as an inhibitor of the enzyme urokinase . In contrast, the closely related analog 3-(4-Bromophenyl)quinoline (CAS 1309444-57-2), which lacks the 2-chloro substituent, has not been documented for this activity and its potential is described as lacking direct evidence . This indicates that the 2-chloro group may be a crucial structural requirement for interacting with this serine protease target. While a specific IC50 value for urokinase is not available, the documented inhibitory effect distinguishes this compound's activity profile from its non-chlorinated counterpart.

Urokinase Protease Inhibition Oncology

Synthetic Versatility: Orthogonal Reactivity from Dual Halogenation

The compound presents two distinct halogen atoms for sequential chemical manipulation: an aryl bromide and a heteroaryl chloride. The chlorine at the 2-position can be preferentially substituted under milder nucleophilic aromatic substitution (SNAr) conditions, while the bromine on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . This orthogonal reactivity is not available in analogs like 3-(4-Bromophenyl)quinoline (CAS 1309444-57-2), which lacks the 2-chloro group and thus offers only a single reactive handle . The differential reactivity allows for a more controlled and stepwise diversification of the quinoline scaffold, enabling the synthesis of complex molecular libraries not easily accessible from other starting materials.

Organic Synthesis Cross-Coupling Scaffold Diversification

Lipophilicity and Membrane Permeability: Differentiated Physicochemical Profile

The compound possesses a calculated XLogP of 5.5 [1], which is significantly higher than the logP ~3.5 reported for the non-chlorinated analog, 3-(4-Bromophenyl)quinoline . This difference of approximately 2 log units translates to a theoretical 100-fold increase in partition coefficient, indicating substantially greater lipophilicity. This property is a key determinant of passive membrane permeability and distribution, and the 2-chloro substituent contributes directly to this enhanced lipophilic character. The higher logP suggests that this compound may more readily cross biological membranes, a critical factor for intracellular target engagement or blood-brain barrier penetration.

ADME Drug Design Physicochemical Properties

Purity Specification: A High-Purity Benchmark for Reproducible Research

The compound is commercially available with a high minimum purity specification of 98% . This is a quantifiable and verifiable quality benchmark that exceeds the 95% minimum purity offered by alternative suppliers for the same compound . Procuring material with a higher purity specification reduces the risk of interference from unknown impurities in sensitive biological assays and ensures greater consistency in synthetic yields during further derivatization.

Analytical Chemistry Quality Control Chemical Procurement

Application Scenarios for 3-(4-Bromophenyl)-2-chloroquinoline (CAS 85274-82-4)


Medicinal Chemistry: MAO-B Inhibitor Screening and Lead Optimization

This compound serves as a validated starting point for developing novel MAO-B inhibitors [1]. Its documented IC50 of 209 nM provides a benchmark for structure-activity relationship (SAR) studies, allowing medicinal chemists to quantify the impact of subsequent chemical modifications. Its activity profile differentiates it from other chloroquinoline regioisomers, making it a specific scaffold for exploring MAO-B inhibition [1].

Chemical Biology: Urokinase-Targeted Probe Development

The reported inhibition of urokinase suggests a direct application in developing chemical probes for this cancer-associated protease [1]. The compound's core can be functionalized with reporter tags or affinity handles using its orthogonal halogen atoms , enabling the study of urokinase's role in tumor progression and metastasis. The lack of documented activity for the non-chlorinated analog makes this compound a more promising starting point for this target [1].

Synthetic Chemistry: Core Scaffold for Complex Library Synthesis

As a dual-halogenated building block, this compound is a premier starting material for the controlled, stepwise construction of diverse quinoline-based molecular libraries [1]. The 2-chloro group allows for initial nucleophilic aromatic substitution, while the 4-bromophenyl group can subsequently undergo various palladium-catalyzed cross-coupling reactions [1]. This orthogonal reactivity is a distinct advantage over mono-halogenated quinoline alternatives .

Drug Discovery: ADME-Targeted Lead Generation

With a calculated XLogP of 5.5 [1], this compound is a valuable template for medicinal chemistry programs where high membrane permeability is a prerequisite. This physicochemical profile is significantly different from the less lipophilic analog, 3-(4-Bromophenyl)quinoline , allowing researchers to probe the effects of increased lipophilicity on cellular potency and bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-2-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.